molecular formula C20H19ClN2O3 B2773479 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 898454-42-7

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Cat. No. B2773479
CAS RN: 898454-42-7
M. Wt: 370.83
InChI Key: PIIOOAAQEYWWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Neuroprotective Properties One study examined a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro and in vivo. This suggests potential applications in developing treatments for viral encephalitis and possibly other neurotropic viruses (Ghosh et al., 2008).

Chemical Structure and Properties Research into the structural aspects of amide-containing isoquinoline derivatives reveals insights into their crystal formation and fluorescence properties. Such compounds have demonstrated unique behaviors in forming gels and crystalline solids when treated with various acids, indicating their use in material science and molecular engineering (Karmakar et al., 2007).

Organic Synthesis A study highlighted the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides via a three-component reaction, showcasing the chemical versatility and potential in synthetic organic chemistry for creating complex molecules (Taran et al., 2014).

Antimicrobial and Antitubercular Activity 2-(Quinolin-4-yloxy)acetamides have been explored for their potent in vitro inhibitory effects on Mycobacterium tuberculosis growth. Modifications of these compounds yielded agents with significant activity against drug-resistant strains, presenting a pathway for developing new antitubercular therapies (Pissinate et al., 2016).

Fluorescent Properties and Coordination Chemistry The synthesis and characterization of lanthanide complexes with aryl amide ligands, including derivatives similar in structure to the compound , have demonstrated significant fluorescent properties. These findings suggest applications in materials science, particularly in developing new luminescent materials (Wu et al., 2008).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-12-17-10-15(9-13-3-2-8-23(19(13)17)20(12)25)22-18(24)11-26-16-6-4-14(21)5-7-16/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIOOAAQEYWWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.